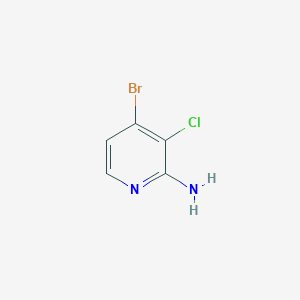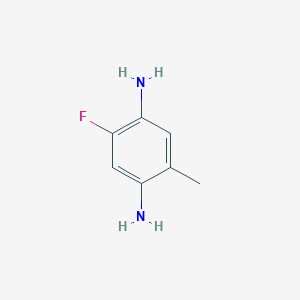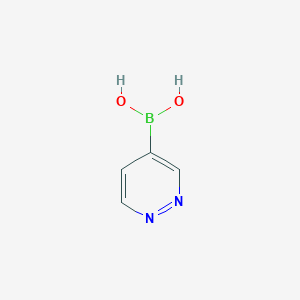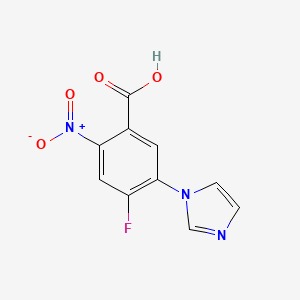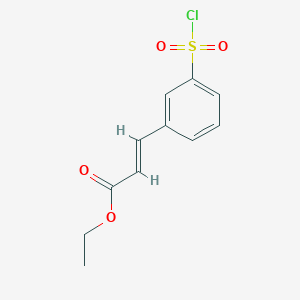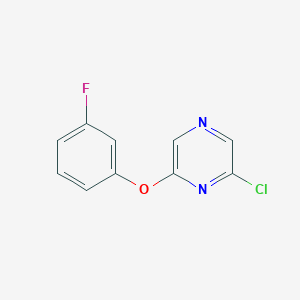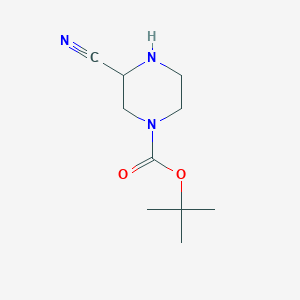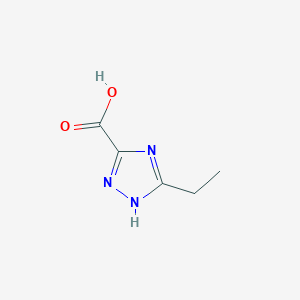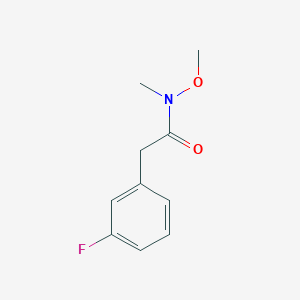
2-(Methoxymethyl)azetidin
Übersicht
Beschreibung
2-(Methoxymethyl)azetidine is a chemical compound with the CAS Number: 1290136-94-5 . It has a molecular weight of 101.15 . It is a colorless to yellow liquid .
Synthesis Analysis
Azetidines, including 2-(Methoxymethyl)azetidine, can be synthesized through various methods. One efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for 2-(Methoxymethyl)azetidine is1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
2-(Methoxymethyl)azetidine is a colorless to yellow liquid . It has a molecular weight of 101.15 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffforschung und -entwicklung
2-(Methoxymethyl)azetidin: ist ein wertvolles Gerüst in der medizinischen Chemie, da es ein Gleichgewicht zwischen Stabilität und molekularer Starrheit bietet, das eine Feinabstimmung der pharmakologischen Eigenschaften ermöglicht . Es wurde bei der Entwicklung verschiedener Medikamente eingesetzt, darunter:
- Monoacylglycerol-Lipase-Inhibitoren: Als kovalente Inhibitoren bieten diese Verbindungen verlängerte pharmakodynamische Wirkungen. Ein Beispiel ist Pfizer's Azetidin-Carbamát, das das Schlüssel-Serin-Rest im aktiven Zentrum des Enzyms anvisiert .
- Janus-Kinase-Inhibitoren: Pfizer's Tofacitinib, ein JAK-Inhibitor zur Behandlung von rheumatoider Arthritis, ist ein Beispiel für ein zugelassenes Medikament mit einem Azetidinring .
Organische Synthese: Bausteine und Reaktionen
Azetidine, einschließlich Derivaten wie this compound, sind in der organischen Synthese von entscheidender Bedeutung. Sie werden verwendet in:
- Synthetischen Methoden: Azetidine werden durch verschiedene Methoden synthetisiert, darunter nukleophile Substitution und Reduktion von β-Lactamen .
- Photozyklisationsreaktionen: Die Aza-Paternò-Büchi-Reaktion ist eine effiziente Methode zur Synthese funktionalisierter Azetidine .
Polymerisation: Herstellung fortschrittlicher Materialien
Im Bereich der Polymerwissenschaften dienen Azetidine als Monomere für anionische und kationische Ringöffnungs-Polymerisation. Sie führen zu Polymeren mit Anwendungen in:
- Antibakteriellen Beschichtungen: Polymere, die aus Azetidinen gewonnen werden, können für Beschichtungen verwendet werden, die das Bakterienwachstum verhindern .
- Nicht-virale Genübertragung: Diese Polymere werden auch zur Übertragung genetischen Materials in Zellen untersucht, ohne Viren zu verwenden .
Chirale Schablonen: Asymmetrische Synthese
This compound: kann als chirale Schablone in der asymmetrischen Synthese dienen, die für die Herstellung enantiomerenreiner Verbindungen unerlässlich ist. Diese Anwendung ist von Bedeutung in:
- Enantioselektiver Katalyse: Chirale Azetidine werden verwendet, um Reaktionen zu katalysieren, die bevorzugt ein Enantiomer gegenüber dem anderen produzieren .
- Synthese von Naturprodukten: Die Synthese komplexer Naturstoffe erfordert oft chirale Zwischenprodukte wie Azetidine .
Materialwissenschaft: Innovative Anwendungen
Azetidine tragen zur Materialwissenschaft bei, indem sie Folgendes ermöglichen:
- Fortschrittliche Funktionsmaterialien: Die einzigartigen Eigenschaften von Azetidinen werden genutzt, um Materialien mit spezifischen Funktionen und Anwendungen zu schaffen .
- Nanotechnologie: Azetidine können bei der Synthese von Nanomaterialien für verschiedene technologische Anwendungen eingesetzt werden .
Wirkstoffforschung: Verbesserung der Pharmakokinetik
In der Wirkstoffforschung ist this compound an folgenden Prozessen beteiligt:
- Optimierung der Pharmakokinetik: Azetidin-haltige Verbindungen können die metabolische Stabilität und die pharmakokinetischen Profile von Medikamenten verbessern .
- Gezielte Therapie: Azetidine sind Teil von zielgerichteten Krebstherapien und wirken als Kinase-Inhibitoren, um spezifische Signalwege in Krebszellen zu stören .
Safety and Hazards
The compound has been classified as a danger according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry . Future research directions may focus on further exploring the synthesis, reactivity, and application of azetidines .
Wirkmechanismus
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The mode of action of azetidines can vary widely depending on their structure and functional groups. They can interact with various biological targets, leading to different physiological effects .
Biochemical Pathways
Azetidines can participate in various biochemical pathways, depending on their specific structure and functional groups. They can affect the synthesis of complex natural products .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azetidines can vary widely depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of azetidines can vary widely and depend on their specific structure and functional groups .
Action Environment
The action, efficacy, and stability of azetidines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
2-(Methoxymethyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening reactions facilitated by nucleophiles, which can lead to the formation of new bonds and functional groups . The interaction with enzymes such as cytochrome P450 can result in the hydroxylation of the compound, further enhancing its reactivity and potential for biochemical transformations .
Cellular Effects
2-(Methoxymethyl)azetidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, 2-(Methoxymethyl)azetidine has been found to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Methoxymethyl)azetidine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-(Methoxymethyl)azetidine can induce changes in gene expression by interacting with DNA and transcription factors, resulting in the modulation of various cellular pathways .
Temporal Effects in Laboratory Settings
The effects of 2-(Methoxymethyl)azetidine can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that 2-(Methoxymethyl)azetidine can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Methoxymethyl)azetidine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, 2-(Methoxymethyl)azetidine can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels .
Metabolic Pathways
2-(Methoxymethyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with different biochemical properties, which may influence the compound’s overall activity and toxicity .
Transport and Distribution
The transport and distribution of 2-(Methoxymethyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific tissues, influencing its overall bioavailability and activity .
Subcellular Localization
2-(Methoxymethyl)azetidine exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
2-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCXZBQRIAHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regio- and stereoselective alkylation described in the research?
A1: The research presented in both papers [, ] focuses on developing a synthetic method to produce specific isomers of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. Regioselectivity refers to the preference of a chemical reaction to occur at a particular site among several possible sites. Stereoselectivity refers to the formation of one stereoisomer (a molecule with the same connectivity but different spatial arrangement of atoms) over another. Achieving both regio- and stereoselectivity is crucial in organic synthesis, particularly for pharmaceuticals, as different isomers can have drastically different biological activities.
Q2: What can be inferred about the reactivity of 2-(methoxymethyl)azetidine from this research?
A2: The research [, ] demonstrates that 2-(methoxymethyl)azetidine can be effectively alkylated at the nitrogen of the azetidine ring to form an imine intermediate. This intermediate then undergoes further alkylation to yield the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol. This suggests that the nitrogen atom in the azetidine ring is nucleophilic and can participate in reactions with electrophiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


